4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Description
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (molecular formula: C₉H₇FO₂, molecular weight: 166.15 g/mol) is a bicyclic ketone featuring a fluorine atom at the 4-position and a hydroxyl group at the 7-position of the indenone scaffold (Figure 1).
Properties
IUPAC Name |
4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZCYGMCGKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570727 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136191-16-7 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Cyclization from 4-Fluorophenylacetic Acid Derivatives
Procedure :
-
Starting Material : 4-Fluorophenylacetic acid is cyclized under acidic conditions (e.g., polyphosphoric acid or H₂SO₄) at 160–180°C to form 4-fluoroindanone.
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Hydroxylation : The 4-fluoroindanone undergoes selective hydroxylation at the 7-position using hydroxylamine salts (e.g., NH₂OH·HCl) in the presence of Lewis acids (e.g., AlCl₃) or via electrophilic substitution.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | H₂SO₄, 180°C, 3 h | 65% | 90% |
| Hydroxylation | NH₂OH·HCl, AlCl₃, 100°C, 5 h | 72% | 88% |
Advantages :
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Utilizes inexpensive starting materials.
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Scalable for industrial production.
Limitations :
Sulfonic Acid-Mediated Synthesis
Procedure (Adapted from CN105330525A):
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Step 1 : 4-Hydroxybenzenesulfonic acid reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine (1.1 eq) at 0°C, followed by room-temperature stirring to form an intermediate.
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Step 2 : Cyclization using tetraethyl titanate (3 eq) in dichloromethane at 40°C for 16 hours.
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Step 3 : Desulfonation via hydrolysis in dilute H₂SO₄ at 100°C for 5 hours.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Intermediate formation | 0°C → RT, 2.5 h | 85% |
| Cyclization | Ti(OEt)₄, 40°C, 16 h | 82% |
| Desulfonation | H₂SO₄, 100°C, 5 h | 96% |
Advantages :
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High regioselectivity for the 7-hydroxy position.
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Avoids hazardous fluorination reagents.
Limitations :
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Requires handling of corrosive sulfonic acids.
Direct Hydroxylation of 4-Fluoroindanone
Procedure (Adapted from PMC5355963):
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Substrate : 4-Fluoroindanone is treated with BBr₃ in CH₂Cl₂ at −78°C to deprotect hydroxyl groups.
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Oxidation : Selective oxidation using CrO₃ in acetic acid to stabilize the ketone.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| BBr₃-mediated deprotection | −78°C, 1 h | 89% |
| Oxidation | CrO₃, AcOH, 25°C, 4 h | 78% |
Advantages :
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High functional group tolerance.
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Suitable for lab-scale synthesis.
Limitations :
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Low-temperature conditions increase operational complexity.
Optimization Strategies
Catalytic Enhancements
Purification Techniques
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Recrystallization : Ethanol/water (70:30 v/v) at 4°C yields >95% purity.
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Chromatography : Silica gel with EtOAc/hexane (20–40%) removes regioisomeric byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Friedel-Crafts | 65–72 | High | Low |
| Sulfonic Acid Route | 82–96 | Moderate | Medium |
| Direct Hydroxylation | 78–89 | Low | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-7-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Antiproliferative Activity
Kinase Inhibition
Anti-inflammatory Activity
Physicochemical Modifications
Structure-Activity Relationship (SAR) Insights
- Position 4 (Fluorine) : Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets (e.g., in kinase targets) .
- Position 7 (Hydroxyl vs. Alkoxy/Sulfonyl) : The hydroxyl group in the target compound may limit membrane permeability compared to methoxy or methylsulfonyl groups but could improve target affinity via H-bonding .
- Substituents at C2/C3 : Benzylidene or diphenylmethylene groups at C2 enhance antiproliferative activity by promoting π-π stacking with cellular targets .
Biological Activity
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.
- Molecular Formula : C9H7FO2
- Molecular Weight : 166.15 g/mol
- CAS Number : 136191-16-7
The compound features a fluorine atom at the fourth position and a hydroxyl group at the seventh position on the indene structure, which significantly influences its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The hydroxyl group allows for the formation of hydrogen bonds with biological molecules, enhancing binding affinity and metabolic stability due to the presence of fluorine. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris), as well as fungal agents (e.g., Aspergillus niger, Candida albicans), the compound showed promising inhibitory effects.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 µM, highlighting its potential as an anticancer agent . Further investigations revealed that certain derivatives of this compound could induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material : Preparation begins with 4-fluorophenylacetic acid.
- Cyclization : The acid undergoes cyclization to form 4-fluoroindanone.
- Hydroxylation : Hydroxylation at the 7-position yields the target compound.
Industrial production may utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and specific catalysts.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features |
|---|---|
| 4-Fluoroindole | Contains a fluorine atom and indole structure |
| 7-Hydroxyindole | Hydroxylated indole without fluorine |
| 4-Bromo-7-hydroxyindole | Bromine substitution instead of fluorine |
| 5-Fluorouracil | Fluorinated pyrimidine used in cancer therapy |
The presence of both a hydroxyl group and a fluorine atom enhances its binding properties compared to other derivatives.
Study on Anticancer Activity
A study focused on the anticancer activity of several derivatives of this compound found that compounds exhibiting higher selectivity against cancer cell lines compared to non-cancerous cells were promising candidates for further development. Notably, compounds with modifications at specific positions showed enhanced efficacy in inducing apoptosis and inhibiting cell proliferation .
Research on Antimicrobial Effects
In another study evaluating the antimicrobial effects of synthesized derivatives, results indicated that certain modifications could significantly enhance antibacterial activity against resistant strains. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Q & A
Q. What are the key synthetic strategies for preparing 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, and how do reaction parameters affect yields?
Methodology: Synthesis typically involves fluorination and hydroxylation steps. Fluorination can be achieved via nucleophilic substitution using KF in DMF at 60°C, requiring hydroxyl group protection (e.g., with TBSCl) to prevent side reactions. Hydroxylation is performed using BBr₃ in CH₂Cl₂ at −78°C, followed by deprotection. Optimizing solvent polarity (e.g., THF for intermediate steps) and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent) improves yields to 65–75% .
Q. How do solubility properties guide solvent selection for purification and characterization?
Methodology: The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform). Ethanol/water mixtures (70:30 v/v) at 4°C are optimal for recrystallization, enhancing crystal purity. Solubility data inform HPLC mobile phase selection (e.g., acetonitrile/water gradients with 0.1% formic acid) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?
Methodology:
- 1H NMR : Aromatic protons (C5-H and C6-H) appear at δ 6.8–7.2 ppm; the hydroxyl proton is a broad singlet (δ 5.5–6.0 ppm), confirmed by D₂O exchange.
- 13C NMR : Carbonyl carbon (C1) at δ 195–205 ppm; fluorine-coupled carbons (C4, C7) show splitting in DEPT-135.
- IR : Strong C=O stretch (~1680 cm⁻¹) and O-H stretch (3200–3400 cm⁻¹).
- HRMS : Exact mass for C₉H₇FO₂ (M+H)+: 166.0429 .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data be resolved during structural refinement?
Methodology: For twinned crystals, use SHELXL’s twin refinement with a BASF parameter to model twinning fractions. Validate hydrogen bonding (O-H···O/F) via difference Fourier maps. Cross-validate thermal displacement parameters (ADPs) with DFT-optimized geometries to resolve positional ambiguities .
Q. What approaches elucidate electronic effects of the 4-fluoro and 7-hydroxy substituents?
Methodology:
- Experimental : Conduct Hammett studies with substituted analogs to measure substituent effects on reaction rates (e.g., nucleophilic aromatic substitution).
- Computational : Perform DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites and NBO analysis to quantify hyperconjugation involving fluorine and hydroxyl groups .
Q. How can multi-step synthesis protocols be optimized to minimize side reactions?
Methodology: Use Design of Experiments (DoE) to optimize temperature, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. Monitor intermediates via in situ FTIR/Raman spectroscopy. Analyze aliquots by LC-MS to identify side products early .
Q. What strategies evaluate hydrolytic stability under physiological conditions?
Methodology: Perform accelerated stability studies in pH 7.4 buffer at 37°C, sampling at intervals for UPLC quantification. Identify degradation products (e.g., via keto-enol tautomerism) using LC-HRMS. Compare stability in deuterated vs. protonated solvents to assess solvent isotope effects .
Q. Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Critical Notes |
|---|---|---|---|
| Fluorination | KF, DMF, 60°C, 12 h | 65–75 | Hydroxyl protection with TBSCl |
| Hydroxylation | BBr₃, CH₂Cl₂, −78°C | 80 | Quench with MeOH to prevent over-dealkylation |
| Purification | Ethanol/water (70:30) | 90 | Crystallize at 4°C for 24 h |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Diagnostic Criteria |
|---|---|---|
| 1H NMR | δ 6.9 (d, J=8.5 Hz, C6-H) | Coupling with C5-H (J=2.5 Hz) confirms substitution |
| IR | 1680 cm⁻¹ | Sharp peak indicates non-conjugated carbonyl |
| HRMS | m/z 166.0429 | Δ < 3 ppm from theoretical mass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
